1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C22H14Cl2N2O3S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14Cl2N2O3S/c1-10-3-6-16-13(7-10)19(27)17-18(12-4-5-14(23)15(24)8-12)26(21(28)20(17)29-16)22-25-11(2)9-30-22/h3-9,18H,1-2H3 |
InChI Key |
GBHVEIWFPHWRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include thiourea, ethyl 4-bromo-3-oxopentanoate, and various chlorinating agents . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, often using reagents like halogens or nucleophiles such as amines
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring, in particular, is known to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular functions, such as apoptosis, cell proliferation, or immune responses .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features. Similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
